1-[2-(Methylsulfanyl)phenyl]pentan-1-one
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Overview
Description
1-[2-(Methylsulfanyl)phenyl]pentan-1-one is an organic compound with the molecular formula C12H16OS and a molecular weight of 208.3178 g/mol . This compound features a phenyl ring substituted with a methylsulfanyl group and a pentanone chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(Methylsulfanyl)phenyl]pentan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-(methylsulfanyl)benzaldehyde with a suitable Grignard reagent, followed by oxidation to yield the desired ketone . Another method includes the Friedel-Crafts acylation of 2-(methylsulfanyl)benzene with pentanoyl chloride in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Methylsulfanyl)phenyl]pentan-1-one undergoes various chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(Methylsulfanyl)phenyl]pentan-1-one has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-[2-(Methylsulfanyl)phenyl]pentan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For example, its oxidation products, such as sulfoxides and sulfones, may exhibit enhanced biological activity due to their increased polarity and reactivity .
Comparison with Similar Compounds
1-[2-(Methylsulfanyl)phenyl]pentan-1-one can be compared with other similar compounds, such as:
- 1-(2-Methylsulfanyl-phenyl)-propan-1-one
- 1-(2-Methylsulfanyl-phenyl)-butan-1-one
- 1-(2-Methylsulfanyl-phenyl)-hexan-1-one
These compounds share a similar phenyl ring substituted with a methylsulfanyl group but differ in the length of the alkyl chain. The unique properties of this compound, such as its specific reactivity and biological activity, make it distinct from its analogs .
Properties
CAS No. |
89604-35-3 |
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Molecular Formula |
C12H16OS |
Molecular Weight |
208.32 g/mol |
IUPAC Name |
1-(2-methylsulfanylphenyl)pentan-1-one |
InChI |
InChI=1S/C12H16OS/c1-3-4-8-11(13)10-7-5-6-9-12(10)14-2/h5-7,9H,3-4,8H2,1-2H3 |
InChI Key |
KAFFITCYPHIOLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CC=CC=C1SC |
Origin of Product |
United States |
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